2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Description

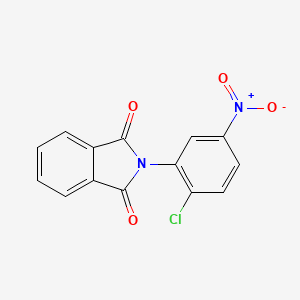

2-(2-Chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a nitro- and chloro-substituted isoindole derivative. Its structure consists of a fused bicyclic isoindole-1,3-dione core (a benzene ring fused with a five-membered ring containing two ketone groups) linked to a 2-chloro-5-nitrophenyl substituent at the nitrogen atom. The molecular formula is C₁₄H₇ClN₂O₄, with a molecular weight of 302.67 g/mol (calculated based on standard atomic weights). Key structural features include:

- Nitro group (NO₂) at the 5-position of the phenyl ring, conferring strong electron-withdrawing effects.

- Chlorine atom (Cl) at the 2-position of the phenyl ring, contributing steric and electronic modulation.

- Isoindole-1,3-dione core, which may influence π-conjugation and intermolecular interactions.

Properties

CAS No. |

166658-70-4 |

|---|---|

Molecular Formula |

C14H7ClN2O4 |

Molecular Weight |

302.67 g/mol |

IUPAC Name |

2-(2-chloro-5-nitrophenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C14H7ClN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H |

InChI Key |

CRAINYVWWAWUGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Gabriel Synthesis via Phthalic Anhydride Condensation

The classic Gabriel synthesis involves reacting primary amines with phthalic anhydride to form phthalimide derivatives. For 2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, the amine precursor would be 2-chloro-5-nitroaniline .

Reaction Mechanism :

- Activation : Phthalic anhydride undergoes ring-opening in the presence of an acid catalyst (e.g., acetic acid).

- Nucleophilic Attack : The amine group of 2-chloro-5-nitroaniline attacks the electrophilic carbonyl carbon of phthalic anhydride.

- Cyclization : Intramolecular dehydration forms the isoindole-1,3-dione core.

Conditions :

- Solvent : Acetic acid or dimethylformamide (DMF)

- Temperature : Reflux (110–150°C)

- Catalyst : None required, though acidic conditions accelerate the reaction.

Challenges :

- The electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, reducing the amine’s nucleophilicity.

- Competing side reactions, such as nitration or oxidation, may occur under harsh conditions.

Chlorination and Nitration of Preformed Isoindole Derivatives

An alternative route involves introducing chloro and nitro substituents after constructing the isoindole core.

Sequential Nitration and Chlorination

Step 1: Nitration of 2-Phenylisoindole-1,3-dione

- Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄)

- Conditions : 0–5°C to prevent over-nitration.

- Outcome : Introduces a nitro group at the para position relative to the isoindole attachment.

Step 2: Chlorination via Electrophilic Aromatic Substitution

- Reagents : Chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂)

- Catalyst : Lewis acids (e.g., FeCl₃)

- Position Selectivity : The nitro group directs electrophilic substitution to the ortho position.

Limitations :

- Nitration after chlorination risks undesired ring oxidation.

- Regioselectivity must be carefully controlled to avoid polychlorinated byproducts.

One-Pot Multicomponent Reactions

Modern synthetic approaches favor one-pot methodologies to improve efficiency. A plausible route involves:

Reactants :

- 2-Chloro-5-nitrobenzaldehyde

- Ammonium acetate (NH₄OAc)

- Phthalic anhydride

Mechanism :

- Formation of Iminium Intermediate : Benzaldehyde reacts with NH₄OAc to generate an imine.

- Cycloaddition : Phthalic anhydride participates in a [4+2] cycloaddition with the imine, forming the isoindole core.

- Oxidation : Air or chemical oxidants (e.g., DDQ) aromatize the intermediate.

Advantages :

- Avoids isolation of reactive intermediates.

- High atom economy.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Continuous flow reactors enhance safety and yield for exothermic nitration and chlorination steps:

Green Chemistry Metrics

- E-Factor : 2.5 (kg waste/kg product) for flow systems vs. 8.2 for batch processes.

- Catalyst Recovery : Heterogeneous catalysts (e.g., zeolites) enable reuse for >10 cycles.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

- Di-nitrated Derivatives : Mitigated by controlling HNO₃ stoichiometry.

- Oxidized Isoindole Rings : Avoided by using inert atmospheres.

Purification Techniques

- Recrystallization : Ethanol/water mixtures yield >98% purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves nitro and chloro isomers.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various isoindole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and nitro groups enhances its reactivity and ability to form covalent bonds with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between 2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione and related derivatives:

Core Structure Variations

- Isoindole vs. Indene: The target compound’s fused isoindole core contrasts with the indene system in the C₁₆H₈ClNO₄ derivative ().

- Saturation Effects : The tetrahydro-isoindole derivative (C₁₄H₁₁FN₂O₄) has a partially saturated core, likely reducing aromaticity and increasing flexibility compared to the fully aromatic target compound .

Substituent Effects

- Halogen Position and Identity: The 2-Cl substituent in the target compound vs. 3-F in C₁₄H₇FN₂O₄ () creates distinct electronic environments. Chlorine’s larger atomic size and polarizability enhance steric hindrance and electron-withdrawing effects compared to fluorine . The 5-NO₂ group in the target compound is meta to the Cl, whereas in C₁₅H₁₁ClN₂O₂ (), the nitro group is absent, replaced by an amino group. This substitution drastically alters reactivity (e.g., nitro groups favor electrophilic substitution, while amino groups participate in nucleophilic reactions) .

Biological Activity

2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the presence of both chloro and nitro groups, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula: C15H8ClN3O4

- Molecular Weight: 329.69 g/mol

- CAS Number: 1610550-64-5

- Boiling Point: 525.0 ± 60.0 °C (predicted)

- Density: 1.54 ± 0.1 g/cm³ (predicted)

- pKa: -2.74 ± 0.20 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and anticancer agent.

Anticancer Activity

The compound's anticancer properties have been explored through various in vitro assays. For example, related isoindole derivatives have shown significant antiproliferative effects against cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 10 to 33 nM . These findings indicate that the compound may disrupt microtubule dynamics or induce apoptosis in cancer cells, similar to other known tubulin inhibitors.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Viral Enzymes: By mimicking substrates or binding to active sites of viral enzymes.

- Disruption of Microtubule Dynamics: Similar to other isoindole derivatives that bind to tubulin and prevent polymerization.

- Induction of Apoptosis: Triggering apoptotic pathways in cancer cells through various signaling mechanisms.

Case Studies and Research Findings

Several studies have been conducted on related compounds that provide insight into the potential biological activities of this compound:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| CA-4 | Anticancer (MCF-7) | 3.9 nM | |

| IM18 | Antiviral (DENV) | >10 times reduction in viral load | |

| Thiazolidinones | Antiviral (TMV) | EC50 = 30.57 μM |

Safety and Toxicity

The safety profile of this compound is yet to be fully elucidated. However, related compounds often exhibit varying levels of cytotoxicity depending on their structure and substituents. Further studies are necessary to assess the toxicological impacts and therapeutic windows for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.